1-(Ethylthio)-3-Methylbenzene
Overview
Description
1-(Ethylthio)-3-Methylbenzene is an organic compound with a benzene ring substituted by an ethylthio group at the first position and a methyl group at the third position. This compound belongs to the class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-3-Methylbenzene typically involves the introduction of the ethylthio group and the methyl group onto the benzene ring through electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. Subsequently, the methyl group can be introduced using methyl chloride under similar conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-3-Methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to remove the ethylthio group, yielding a simpler benzene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene derivatives without the ethylthio group.
Substitution: Various substituted benzene compounds depending on the reagents used
Scientific Research Applications
1-(Ethylthio)-3-Methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-3-Methylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The ethylthio group can act as an electron-donating group, influencing the reactivity of the benzene ring and facilitating further chemical transformations. The pathways involved include the formation of reactive intermediates such as arenium ions, which undergo subsequent reactions to yield the final products .
Comparison with Similar Compounds
Toluene (Methylbenzene): Benzene with a single methyl group.
Ethylbenzene: Benzene with a single ethyl group.
Thiophenol (Benzenethiol): Benzene with a thiol group.
Comparison: 1-(Ethylthio)-3-Methylbenzene is unique due to the presence of both an ethylthio group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds with only one type of substituent. The ethylthio group provides additional electron-donating effects, enhancing the compound’s reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-ethylsulfanyl-3-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-10-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWRFKLTGRADFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188328 | |
Record name | Benzene, 1-(ethylthio)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34786-24-8 | |
Record name | Benzene, 1-(ethylthio)-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034786248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(ethylthio)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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